2-((tert-butoxycarbonyl)amino)-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-((tert-butoxycarbonyl)amino)-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling Reaction: The protected pyrazole derivative is then coupled with a suitable acetic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the Boc group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((tert-butoxycarbonyl)amino)-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthetic processes.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Medicine
In medicinal chemistry, it serves as a building block for the development of potential therapeutic agents. The pyrazole ring is a common motif in many drugs, and the Boc-protected amino group allows for further functionalization.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals and agrochemicals, where its structural features are leveraged to create active ingredients.
Mechanism of Action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid depends on its specific application. In drug design, it might interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can be removed to reveal the free amino group, which can then form covalent bonds with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid: Lacks the Boc protection, making it more reactive.
2-((tert-butoxycarbonyl)amino)-2-(1H-pyrazol-4-yl)acetic acid: Similar structure but without the dimethyl substitution on the pyrazole ring.
Uniqueness
The presence of both the Boc-protected amino group and the dimethyl-substituted pyrazole ring makes 2-((tert-butoxycarbonyl)amino)-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid unique. This combination allows for selective reactions and functionalization, which is advantageous in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-7-8(6-15(5)14-7)9(10(16)17)13-11(18)19-12(2,3)4/h6,9H,1-5H3,(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWILOLIZPDDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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